molecular formula C8H13NO B6259910 octahydroindolizin-2-one CAS No. 14174-79-9

octahydroindolizin-2-one

Cat. No. B6259910
CAS RN: 14174-79-9
M. Wt: 139.2
InChI Key:
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Description

Octahydroindolizin-2-one is an organic compound with a molecular formula of C8H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

The synthesis of octahydroindolizin-2-one has been reported in various studies . For instance, one study discussed the synthesis, conformational analysis, and activity of analogs of the azabicyclo[4.3.0]alkan-2-one amino acid subclass, so-called indolizidin-2-one amino acids .


Molecular Structure Analysis

The molecular structure of octahydroindolizin-2-one includes a five-membered ring, a six-membered ring, and a nine-membered ring . It also contains a ketone (aliphatic) and a tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

Octahydroindolizin-2-one has a molecular weight of 139.2. It is a powder at room temperature .

Scientific Research Applications

Antibacterial Agents

Octahydroindolizin-2-one: derivatives have been explored for their potential as antibacterial agents. The structural similarity to oxazolidin-2-one, a core of several antibacterial medications like linezolid, suggests that octahydroindolizin-2-one could be a valuable scaffold for developing new antibiotics . This is particularly relevant in the fight against drug-resistant bacterial strains.

CO2 Fixation Reactions

The compound’s framework has been utilized in solvent-free CO2 fixation reactions, which are crucial for environmental chemistry and synthetic applications . These reactions are part of efforts to capture and utilize CO2, a significant greenhouse gas, thereby contributing to climate change mitigation strategies.

Acetylcholine Esterase Inhibitors

Research has indicated that octahydroindolizin-2-one derivatives can be designed as acetylcholine esterase (AChE) inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, as they can potentially enhance cognitive function by increasing the levels of acetylcholine in the brain.

Anticancer Research

Some studies have synthesized derivatives of octahydroindolizin-2-one for evaluation as anticancer agents . These compounds have shown promise in cytotoxicity assays against various cancer cell lines, indicating potential applications in cancer therapy.

Organic Synthesis

The octahydroindolizin-2-one ring system serves as a versatile building block in organic synthesis . It can be used to construct complex molecular architectures, which are essential in the development of pharmaceuticals and materials science.

Enantioselective Catalysis

The structural features of octahydroindolizin-2-one make it a candidate for use in enantioselective catalysis . This application is significant in the synthesis of chiral molecules, which are important for creating medications with specific desired activities.

Safety and Hazards

Octahydroindolizin-2-one hydrochloride has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Octahydroindolizin-2-one primarily targets the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.

Mode of Action

It is known that it interacts with the cell division protein zipa, potentially disrupting the normal cell division process .

Biochemical Pathways

It is known that the compound interacts with the cell division protein zipa, which is involved in the cell division process of bacteria . This suggests that octahydroindolizin-2-one may affect the bacterial cell division pathway, leading to downstream effects such as inhibited bacterial growth.

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body.

Result of Action

Given its interaction with the cell division protein zipa, it is likely that the compound inhibits bacterial cell division, potentially leading to the death of bacterial cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis of octahydroindolizin-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Benzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Phosphorus pentoxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and benzaldehyde in the presence of ammonium acetate to form 1-phenyl-2-cyclohexen-1-ol.", "Step 2: Reduction of 1-phenyl-2-cyclohexen-1-ol with sodium borohydride to form 1-phenylcyclohexanol.", "Step 3: Conversion of 1-phenylcyclohexanol to 1-phenylcyclohexene through dehydration using phosphorus pentoxide.", "Step 4: Addition of hydrogen chloride to 1-phenylcyclohexene to form 1-phenylcyclohexene hydrochloride.", "Step 5: Reduction of 1-phenylcyclohexene hydrochloride with sodium borohydride to form octahydroindolizin-2-one.", "Step 6: Purification of octahydroindolizin-2-one through recrystallization using a mixture of methanol and ethanol." ] }

CAS RN

14174-79-9

Product Name

octahydroindolizin-2-one

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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